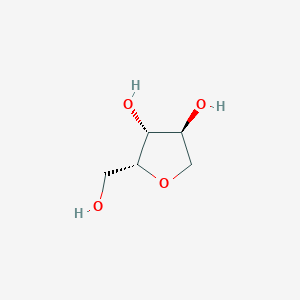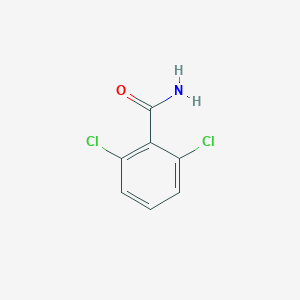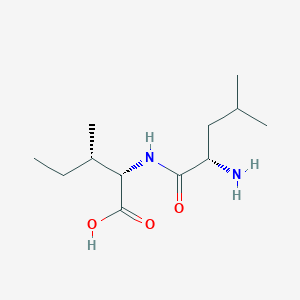
Leu-Ile
Overview
Description
Leucine (Leu) and Isoleucine (Ile) are branched-chain amino acids that play a crucial role in protein synthesis and metabolic processes. They are essential amino acids, meaning they cannot be synthesized by the human body and must be obtained through diet. Leucine is known to stimulate muscle protein synthesis, while isoleucine is more involved in glucose uptake and utilization.
Synthesis Analysis
The synthesis of peptides containing Leu and Ile has been explored in various studies. For instance, a peptide with dehydro-residues including Leu and Ile was synthesized using the azlactone procedure, which is a solution-phase synthesis method . This method allows for the incorporation of specific amino acid residues into peptides, which can then be used to study their structure and function.
Molecular Structure Analysis
The molecular structures of Leu and Ile have been extensively studied using X-ray crystallography and other methods. The refined structure of the Leu/Ile/Val-binding protein provides insights into the specific interactions between these amino acids and their transport proteins . The structure of the protein with bound L-leucine reveals how the amino acid is recognized and held in place, primarily through hydrogen bonding . Additionally, the crystal structure of a peptide containing Leu and Ile showed an unfolded S-shaped conformation, highlighting the influence of specific residues on peptide conformation .
Chemical Reactions Analysis
The chemical behavior of Leu and Ile under electron attachment conditions has been studied, revealing that both amino acids can form negative ions through dissociative electron attachment (DEA) . The formation of these ions is important for understanding the electron-induced reactions of these amino acids, which can be relevant in various chemical and biological contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of Leu and Ile are influenced by their branched-chain structures. These properties are critical for their role in protein structure and function. For example, the ability to distinguish Leu from Ile in peptides using mass spectrometry is based on the characteristic decompositions of their phenylthiohydantoin (PTH) derivatives, which is a reflection of their physical and chemical differences . Furthermore, the conformational preferences of sequential hydrophobic polypeptides consisting of Leu and Ile have been characterized, showing that the arrangement of these residues can influence the overall structure of the polypeptide .
Scientific Research Applications
-
Metabolomics and Proteomics
- Field : Biochemistry and Molecular Biology .
- Application : Leu and Ile are essential amino acids involved in vital biological processes such as haemoglobin formation and detection of maple syrup urine disease in newborn screening programs. They are of interest in the fields of metabolomics and proteomics .
- Methods : Mass spectrometry (MS) is used for the characterization of Leu and Ile. As they are structural isomers, routine differentiation of Leu and Ile can be problematic .
- Results : This study demonstrates a systematic investigation of the fragmentations of L-leucine, L-isoleucine, and L-allo-isoleucine. It was found that the three structural isomers can be distinguished by their CID MS/MS spectra .
-
Nutrition Metabolism
- Field : Nutrition and Metabolic Biology .
- Application : Branched-chain amino acids (BCAAs), including Leu and Ile, play critical roles in the regulation of energy homeostasis, nutrition metabolism, gut health, immunity, and disease in humans and animals .
- Methods : BCAAs serve as signaling molecules regulating the metabolism of glucose, lipid, and protein synthesis, intestinal health, and immunity via the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signal pathway .
- Results : Current evidence supports BCAAs and their derivatives as potential biomarkers of diseases such as insulin resistance (IR), type 2 diabetes mellitus (T2DM), cancer, and cardiovascular diseases (CVDs). These diseases are closely associated with catabolism and balance of BCAAs .
-
Monoclonal Antibodies
- Field : Immunology .
- Application : Leu and Ile residues are used in the development of monoclonal antibodies .
- Methods : A set of orthogonal biochemical protocols are used, which experimentally determine the identity of Ile or Leu residues in monoclonal antibodies based on the selectivity that leucine aminopeptidase shows for n-terminal Leu residues and the cleavage preference for Leu by chymotrypsin .
- Results : The study provides a method to distinguish between Leu and Ile in the context of monoclonal antibodies .
-
Fragmentation Study
- Field : Analytical Chemistry .
- Application : Leu and Ile are essential to many vital biological processes and are therefore of interest to the fields of metabolomics and proteomics. Their discrimination can be problematic due to their isomeric nature .
- Methods : Collision induced dissociation (CID) tandem mass spectra (MS/MS) of all three amino acids were collected under a range of different collision energies to identify spontaneous and sequential fragmentation processes .
- Results : The study demonstrates that the three structural isomers can be distinguished by their CID MS/MS spectra, and additional computational modelling is used to rationalise these differences .
-
Energy Homeostasis
- Field : Physiology .
- Application : Branched chain amino acids (BCAAs), including Leu and Ile, play critical roles in the regulation of energy homeostasis, nutrition metabolism, gut health, immunity and disease in humans and animals .
- Methods : BCAAs serve as signaling molecules regulating metabolism of glucose, lipid, and protein synthesis, intestinal health, and immunity via special signaling network, especially phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signal pathway .
- Results : Current evidence supports BCAAs and their derivatives as the potential biomarkers of diseases such as insulin resistance (IR), type 2 diabetes mellitus (T2DM), cancer, and cardiovascular diseases (CVDs). These diseases are closely associated with catabolism and balance of BCAAs .
-
Protein and Energy Metabolism
- Field : Biochemistry .
- Application : Leu increases protein synthesis through activation of the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue and placental cells. Leu promotes energy metabolism (glucose uptake, mitochondrial biogenesis, and fatty acid oxidation) to provide energy for protein synthesis, while inhibiting protein degradation .
- Methods : The role of Leu in protein and energy metabolism is studied using various biochemical and molecular biology techniques .
- Results : The study provides insights into the role of Leu in protein and energy metabolism, and its potential applications in health and disease .
-
Fragmentation Study
- Field : Analytical Chemistry .
- Application : Leu and Ile are essential to many vital biological processes and are therefore of interest to the fields of metabolomics and proteomics. Their discrimination can be problematic due to their isomeric nature .
- Methods : Collision induced dissociation (CID) tandem mass spectra (MS/MS) of all three amino acids were collected under a range of different collision energies to identify spontaneous and sequential fragmentation processes .
- Results : The study demonstrates that the three structural isomers can be distinguished by their CID MS/MS spectra, and additional computational modelling is used to rationalise these differences .
-
Nutrition Metabolism
- Field : Nutrition and Metabolic Biology .
- Application : Branched chain amino acids (BCAAs), including Leu and Ile, play critical roles in the regulation of energy homeostasis, nutrition metabolism, gut health, immunity and disease in humans and animals .
- Methods : BCAAs serve as signaling molecules regulating metabolism of glucose, lipid, and protein synthesis, intestinal health, and immunity via special signaling network, especially phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signal pathway .
- Results : Current evidence supports BCAAs and their derivatives as the potential biomarkers of diseases such as insulin resistance (IR), type 2 diabetes mellitus (T2DM), cancer, and cardiovascular diseases (CVDs). These diseases are closely associated with catabolism and balance of BCAAs .
-
Glycemia in Healthy, Inactive Adults
- Field : Endocrinology .
- Application : A large bolus dose of l-leucine and l-isoleucine impacts enteroendocrine and pancreatic hormones, and glycemia in healthy, inactive adults .
- Methods : The study involves administering a large bolus dose of l-leucine and l-isoleucine to healthy, inactive adults and monitoring the impact on enteroendocrine and pancreatic hormones, and glycemia .
- Results : The results of the study are not provided in the search results. For detailed results, please refer to the original research article .
Future Directions
The future directions of research on Leu-Ile and similar dipeptides could involve further exploration of their roles in biological processes, their potential as therapeutic agents, and their implications in diseases . Advancements in peptide drug discovery, production, and modification could also open new avenues for the use of dipeptides like Leu-Ile .
properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLASBBHHSLQDB-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426667 | |
| Record name | L-Leu-L-Ile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-leucyl-L-isoleucine | |
CAS RN |
36077-41-5 | |
| Record name | Leucylisoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36077-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leu-L-Ile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



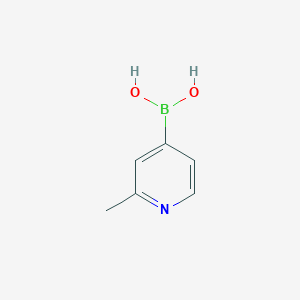
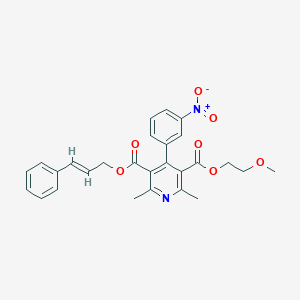
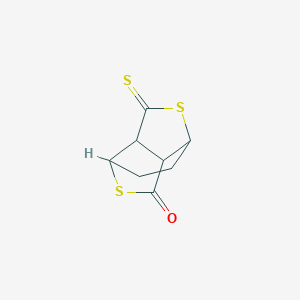
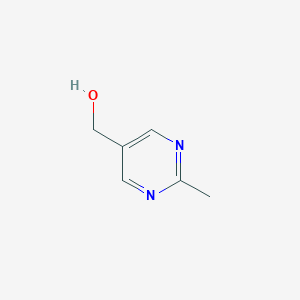
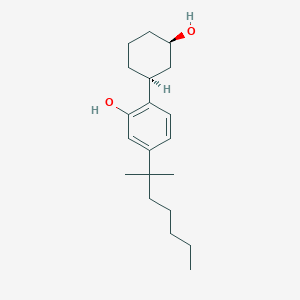
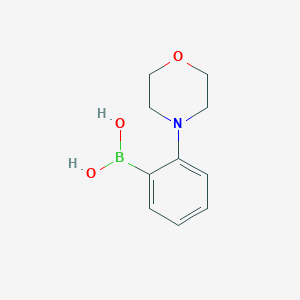
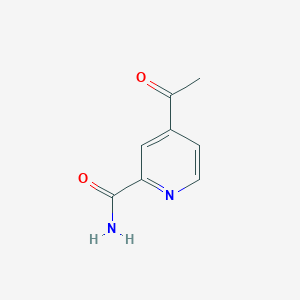
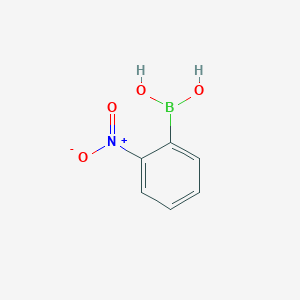
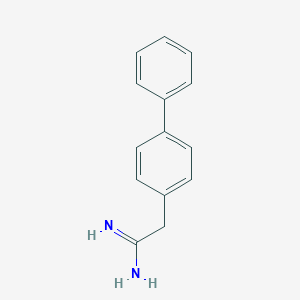
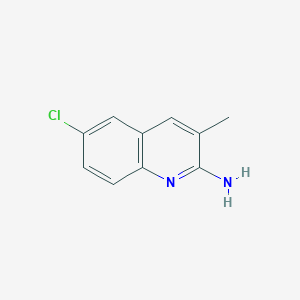
![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)

